

# Application Notes and Protocols: Mass Spectrometry Analysis of the Ccr4-Not Complex Composition

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This document provides detailed application notes and protocols for the analysis of the Ccr4-Not complex composition using mass spectrometry. The Ccr4-Not complex is a crucial regulator of gene expression in eukaryotes, primarily through its role in mRNA deadenylation. [1][2][3] Understanding its composition and interacting partners is vital for elucidating its multifaceted functions in cellular processes and its potential as a therapeutic target.

## Introduction to the Ccr4-Not Complex

The Ccr4-Not complex is a large, multi-subunit protein assembly conserved across eukaryotes, from yeast to humans. [1][3][4] It plays a central role in post-transcriptional gene regulation by catalyzing the removal of poly(A) tails from mRNAs, which is often the rate-limiting step in mRNA decay. [5][6] The complex is involved in various aspects of mRNA metabolism, including transcription, mRNA export, and protein degradation. [1][4][7][8]

The core of the Ccr4-Not complex is built around a large scaffold protein, Not1 (CNOT1 in mammals), to which various modules containing other subunits assemble. [1][3][9] These modules include the nuclease module, which contains the deadenylase enzymes, and the NOT module. [1][4] While the core architecture is conserved, the subunit composition can vary between species and even within different cell types or conditions in the same organism. [2][7]

[9] Mass spectrometry-based proteomics has been an indispensable tool for identifying the subunits of the Ccr4-Not complex and its dynamic interactions.[4][10]

## Quantitative Data Presentation: Subunit Composition of the Ccr4-Not Complex

Mass spectrometry analyses have identified the core and associated subunits of the Ccr4-Not complex in various organisms. The following tables summarize the subunit composition in *Saccharomyces cerevisiae* (yeast), *Drosophila melanogaster* (fruit fly), and *Homo sapiens* (humans).

Table 1: Subunit Composition of the Ccr4-Not Complex in *S. cerevisiae*

Subunit	Alternative Name(s)	Function/Note
Not1	Cdc39	Scaffold protein[1]
Not2	Cdc36	Component of the NOT module[1]
Not3	Paralog of Not5, component of the NOT module[1]	
Not4	Mot2	E3 ubiquitin ligase, stable subunit in yeast[1][3][9]
Not5	Component of the NOT module[1]	
Ccr4	Catalytic subunit (deadenylase) of the EEP family[1][4]	
Caf1	Pop2	Catalytic subunit (deadenylase) of the DEDD family[1][4]
Caf40	Conserved subunit[9]	
Caf130	Yeast-specific subunit[9]	

Table 2: Subunit Composition of the Ccr4-Not Complex in *D. melanogaster*

Subunit	Gene Name	Function/Note
NOT1	CG5026	Scaffold protein[10]
NOT2	CG8630	Component of the NOT module[10]
NOT3	CG11234	Component of the NOT module[10]
CCR4	CG7516	Catalytic subunit (deadenylase)[10]
CAF1	CG5536	Catalytic subunit (deadenylase), major catalytic subunit in Schneider cells[10]
CAF40	CG12431	Conserved subunit[10]
NOT4	CG32506	Not stably associated with the complex[10]
Nocturnin	CG3956	CCR4 paralog found associated with the complex[10]
CNOT10	CG18616	Homolog of human CNOT10, found in the complex[10]

Table 3: Subunit Composition of the Ccr4-Not Complex in *H. sapiens*

Subunit	Alternative Name(s)	Function/Note
CNOT1	Scaffold protein[1][4]	
CNOT2	Component of the NOT module[1]	
CNOT3	Component of the NOT module[1]	
CNOT4	E3 ubiquitin ligase, not a stable member of the complex[1][2][4]	
CNOT6	CCR4a	Catalytic subunit (deadenylase), paralog of CNOT6L[2]
CNOT6L	CCR4b	Catalytic subunit (deadenylase), paralog of CNOT6[2]
CNOT7	CAF1a	Catalytic subunit (deadenylase), paralog of CNOT8[2]
CNOT8	CAF1b, CALIF	Catalytic subunit (deadenylase), paralog of CNOT7[2]
CNOT9	RQCD1, Caf40	Conserved subunit[2][4]
CNOT10	Human-specific subunit, forms a module with CNOT11[9][11]	
CNOT11	C2orf29	Human-specific subunit, forms a module with CNOT10[9][11]
TAB182	Mammalian complex constituent[10]	

## Experimental Protocols

The following protocols provide a generalized framework for the analysis of the Ccr4-Not complex using affinity purification-mass spectrometry (AP-MS). These should be adapted based on the specific cell line, expression system, and available instrumentation.

## Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) of the Ccr4-Not Complex

This protocol describes the purification of the Ccr4-Not complex from cultured cells expressing an epitope-tagged subunit, followed by identification of its components by mass spectrometry.

1. Cell Culture and Lysis: a. Culture human cells (e.g., HeLa or HEK293T) stably expressing an epitope-tagged Ccr4-Not subunit (e.g., 3xFLAG-2xStrep-tagged CNOT1).[\[12\]](#) b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a suitable lysis buffer (e.g., FLAG lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

2. Affinity Purification: a. Equilibrate anti-FLAG M2 magnetic beads with lysis buffer.[\[13\]](#) b. Add the equilibrated beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic separator and discard the supernatant.[\[13\]](#) d. Wash the beads three times with lysis buffer and twice with a wash buffer containing a lower detergent concentration (e.g., 0.1% Triton X-100). e. Elute the bound proteins by competitive elution with 3xFLAG peptide or by using a denaturing elution buffer (e.g., Laemmli buffer for immediate SDS-PAGE analysis).[\[14\]](#)

3. Sample Preparation for Mass Spectrometry: a. In-gel digestion: i. Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue). ii. Excise the entire lane or specific bands of interest. iii. Destain the gel pieces, reduce the proteins with dithiothreitol (DTT), and alkylate with iodoacetamide. iv. Digest the proteins overnight with trypsin at 37°C. v. Extract the peptides from the gel pieces using acetonitrile and formic acid. b. In-solution digestion: i. Precipitate the eluted proteins using a method compatible with mass spectrometry (e.g., trichloroacetic acid precipitation). ii. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). iii. Reduce, alkylate, and digest the proteins with trypsin.

4. LC-MS/MS Analysis: a. Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap). b. Use a suitable gradient to separate the peptides on a C18 reverse-phase column. c. Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

5. Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Mascot, or Sequest. b. Identify proteins with high confidence based on the number of identified peptides and the search engine score. c. To distinguish specific interactors from background contaminants, perform control experiments using cells that do not express the tagged bait protein.[\[12\]](#)

## Protocol 2: Quantitative Mass Spectrometry of the Ccr4-Not Complex

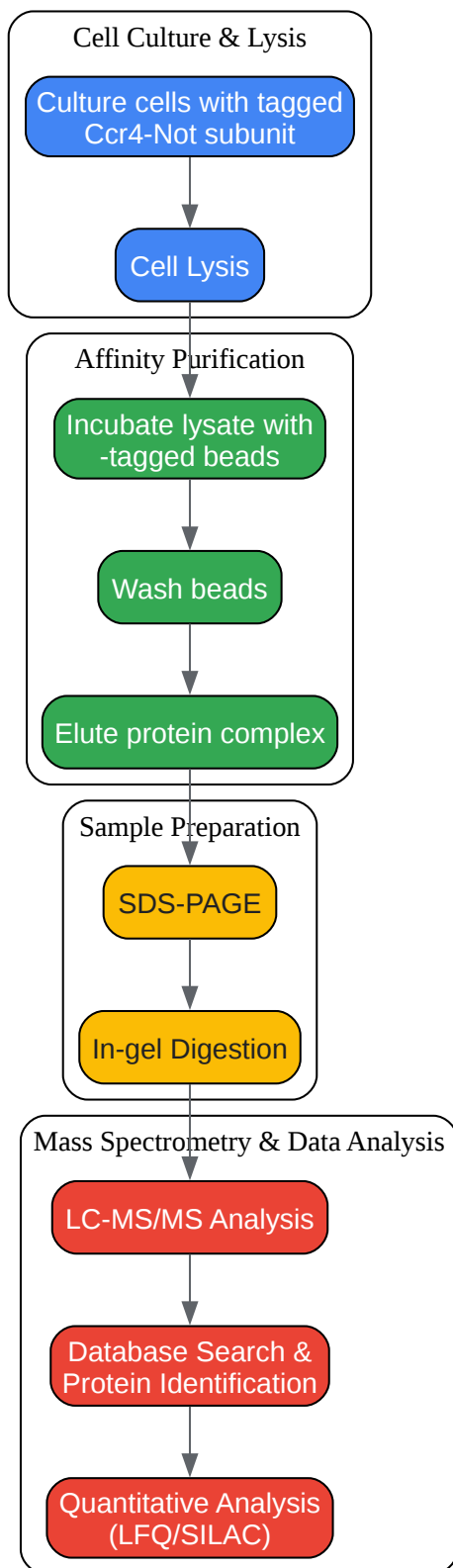
Quantitative proteomics can reveal changes in the composition of the Ccr4-Not complex under different conditions.

1. Label-Free Quantification (LFQ): a. Perform AP-MS as described in Protocol 1 for different experimental conditions. b. Analyze the samples by LC-MS/MS. c. Use software like MaxQuant to perform label-free quantification based on the intensity of the precursor ions for each identified peptide.[\[12\]](#) d. Compare the LFQ intensities of the Ccr4-Not subunits and associated proteins across the different conditions to identify significant changes.[\[12\]](#)

2. Stable Isotope Labeling by Amino acids in Cell culture (SILAC): a. Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). b. Apply the experimental perturbation to one of the cell populations. c. Combine equal amounts of protein from the "light" and "heavy" cell lysates. d. Perform AP-MS on the mixed lysate as described in Protocol 1. e. During LC-MS/MS analysis, peptides derived from the two cell populations will appear as pairs with a specific mass difference. f. Quantify the relative abundance of each protein by calculating the ratio of the "heavy" to "light" peptide intensities.[\[12\]](#) This allows for precise quantification of changes in protein-protein interactions.

## Visualizations

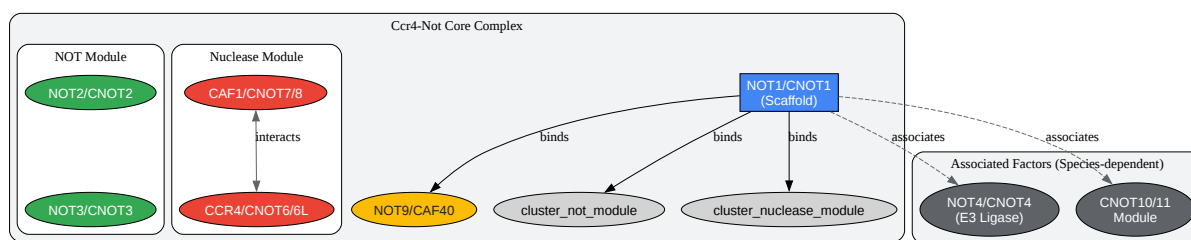
## Experimental Workflow



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Caption: AP-MS workflow for Ccr4-Not complex analysis.

## Ccr4-Not Complex Architecture



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Caption: Schematic of the Ccr4-Not complex architecture.

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